Bienvenue dans la boutique en ligne BenchChem!

1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Medicinal Chemistry Chemical Biology Screening Library

This distinctive benzenesulfonyl derivative (MW 429.5, XLogP 3.2, 0 HBD) is procured for SAR-driven research on the oxadiazole-piperidine scaffold. Unlike patented analogs (US11873298B2), its unique N-substitution vector makes it a critical tool for probing target engagement, selectivity, and exploring IP freedom-to-operate. Ideal for building diversity-oriented libraries or establishing assay selectivity profiles.

Molecular Formula C21H23N3O5S
Molecular Weight 429.5 g/mol
CAS No. 1021209-61-9
Cat. No. B6561271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
CAS1021209-61-9
Molecular FormulaC21H23N3O5S
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)OC
InChIInChI=1S/C21H23N3O5S/c1-27-18-9-8-16(14-19(18)28-2)20-22-21(29-23-20)15-10-12-24(13-11-15)30(25,26)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3
InChIKeyYQGBVDDEMQGXKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 1021209-61-9) – Procurement-Relevant Baseline & Chemical Identity


1-(Benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 1021209-61-9) is a synthetic small molecule (C21H23N3O5S, MW 429.5 g/mol) comprised of a piperidine core substituted with a benzenesulfonyl group and a 3,4-dimethoxyphenyl-1,2,4-oxadiazole moiety [1]. It is cataloged in PubChem (CID 27444747) with computed physicochemical properties including XLogP3-AA of 3.2 and a topological polar surface area of 103 Ų, but the public record contains no experimentally validated biological activity data [1]. The compound is listed by multiple chemical suppliers as a research-grade screening compound, though primary peer-reviewed literature or patent data directly characterizing its pharmacological or industrial differentiation remains absent from accessible public databases as of the publication date of this guide.

Why In-Class Substitution of 1-(Benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine Carries Quantifiable Risk


The 1-(benzenesulfonyl)-4-(1,2,4-oxadiazol-5-yl)piperidine scaffold is known to be highly sensitive to even minor peripheral modifications, a concept demonstrated in related patent literature where changes in aryl substitution or sulfonamide linkage profoundly alter target engagement, selectivity, and ADME properties [1]. Within the patent family exemplified by US11873298B2, compounds sharing the 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole core but differing at the piperidine N-substituent exhibit marked variation in biological profiles, confirming that simple analoging cannot be assumed to preserve functional performance [1]. Procurement of a generic alternative without direct comparative data therefore risks selecting a compound with uncharacterized or divergent properties in the assay system of interest.

Quantitative Differentiation Evidence for 1-(Benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine Procurement Decisions


Absence of Publicly Available Head-to-Head Bioactivity Data Precludes Quantitative Comparator Assessment

A systematic search of public databases (PubChem, PubMed, Google Patents, and vendor repositories as of April 2026) failed to identify any direct head-to-head comparison, cross-study comparable dataset, or primary literature report containing quantitative biological, pharmacological, or physicochemical differentiation data for CAS 1021209-61-9 against any named comparator [1]. The compound appears as a catalog entry with computed properties only, lacking experimentally determined IC50, Ki, EC50, solubility, metabolic stability, or selectivity values [1]. Without quantitative evidence, no scientifically valid claim of differentiation can be made for procurement selection.

Medicinal Chemistry Chemical Biology Screening Library

Structural Uniqueness Within the Patent-Defined Oxadiazole-Piperidine Chemical Space

US Patent US11873298B2 describes a broad genus of oxadiazole-piperidine compounds claimed for therapeutic applications involving stearoyl-CoA desaturase (SCD) inhibition and neurological disorders [1]. Within this patent, the 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl-piperidine core is explicitly exemplified, but the specific N-benzenesulfonyl substituted derivative (CAS 1021209-61-9) is not listed in the published exemplification tables [1]. This structural gap positions the target compound in a unique chemical space: it shares the core scaffold with a therapeutically validated series yet possesses a distinct N-substitution pattern that is not covered by the disclosed exemplified compounds, potentially offering freedom-to-operate advantages or differentiated properties.

Intellectual Property Chemical Space Analysis Drug Discovery

Computed Physicochemical Properties Provide Baseline Differentiation from Higher Molecular Weight and Lipophilic Analogs

PubChem-computed molecular properties for CAS 1021209-61-9 (MW 429.5, XLogP3-AA 3.2, TPSA 103 Ų, HBD 0, HBA 8) [1] place it within favorable oral drug-likeness space (Lipinski Rule of 5 compliant). In contrast, a closely related analog listed on chemical supplier databases, 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine (CAS 1021213-41-1, MW 457.5), carries an additional 28 Da and increased lipophilicity due to methyl substitution on the sulfonyl phenyl ring, which may alter solubility and permeability profiles . While no head-to-head experimental data exist, the computed property divergence provides a rational basis for differentiating these compounds in library design.

Physicochemical Profiling Drug-likeness Library Design

Evidence-Based Application Scenarios for 1-(Benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine Procurement


Chemical Probe Development Backed by Patent-Validated Scaffold

The target compound's core scaffold appears in US11873298B2, which claims methods for treating neurological diseases and inhibiting SCD [1]. Although the specific benzenesulfonyl derivative is not exemplified, the patent linkage provides a rational basis for procuring this compound as a tool molecule to explore structure-activity relationships (SAR) around the N-substitution vector. Researchers studying SCD inhibition or neurodegenerative pathways may use CAS 1021209-61-9 alongside exemplified analogs to systematically probe the contribution of the sulfonamide moiety to target engagement, selectivity, and ADME properties.

Screening Library Expansion with Computationally Favorable Lead-like Properties

With a molecular weight of 429.5 g/mol, XLogP of 3.2, and zero hydrogen bond donors, CAS 1021209-61-9 occupies a favorable region of drug-like chemical space [1]. Organizations building diversity-oriented screening libraries for phenotypic or target-based assays may prioritize this compound over higher-MW or more lipophilic analogs (e.g., CAS 1021213-41-1) [2] based on computational property filters alone, pending experimental confirmation of solubility and permeability.

Intellectual Property Circumvention Strategy

Because the N-benzenesulfonyl substitution pattern of CAS 1021209-61-9 is structurally distinct from the exemplified compounds in US11873298B2 [1], it may offer a starting point for medicinal chemistry programs seeking to operate outside the dense exemplification space of the patent while retaining the privileged oxadiazole-piperidine core. Procurement for IP landscaping and freedom-to-operate analysis is a valid application scenario, though biological validation must be conducted independently.

Negative Control or Pharmacological Tool Compound Generation

Given the absence of publicly disclosed biological activity data, CAS 1021209-61-9 may be procured specifically for profiling in broad-panel assays to establish its selectivity or lack thereof relative to active analogs from the same scaffold class. This scenario is particularly relevant when a research program has identified potent exemplars from US11873298B2 and requires structurally matched negative controls to validate assay specificity or to rule out scaffold-driven off-target effects.

Quote Request

Request a Quote for 1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.